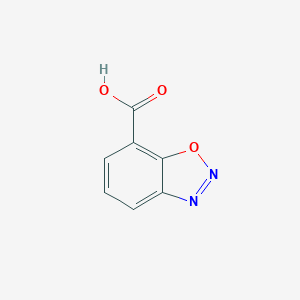

1,2,3-Benzoxadiazole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Benzoxadiazole-7-carboxylic acid is a chemical compound . It is derived from 2,1,3-benzoxadiazole (BD) derivatives, which have been widely applied in many chemical and biological applications due to their excellent photophysical properties .

Synthesis Analysis

The synthesis of 1,2,3-Benzoxadiazole-7-carboxylic acid involves a fast and simple derivatization procedure with the use of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) prior to LC-MS/MS analysis .Molecular Structure Analysis

The molecular structure of 1,2,3-Benzoxadiazole-7-carboxylic acid is composed of a benzene ring that is fused to a 1,2,3-thiadiazole .Chemical Reactions Analysis

1,2,3-Benzothiadiazole is much less nucleophilic than naphthalene. Nitration is slow. For that reason, many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents .Aplicaciones Científicas De Investigación

Efficient Weapon Against Viral Plant Diseases

1,2,3-Benzoxadiazole-7-carboxylic acid derivatives have been used as a highly efficient weapon against viral plant diseases . They have shown significant thermal stability and have been effective in the expression of defense-related genes .

Biomarkers of Cancer Diseases

Short-chain fatty acids (SCFAs), including 1,2,3-Benzoxadiazole-7-carboxylic acid, have been reported as important molecules responsible for the regulation of intestinal homeostasis . They have a significant impact on the immune system and are able to affect inflammation, cardiovascular diseases, diabetes type II, or oncological diseases . Therefore, they could be used as putative biomarkers of various diseases, including cancer .

Optoelectronic Material

The 2,1,3-benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It has not been widely studied as an optoelectronic material compared to other famous electron-deficient units such as benzothiadiazole and diketopyrrolopyrrole .

Fluorogenic Reagent

Interestingly, benzoxadiazole is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling and structure determination of enzymes . Fluorophores with a difference of over 100 nm between absorption and photoluminescence maxima are of great interest, since they reduce the intersection between the absorbed and emitted light bands and thus give higher signal-to-noise ratios in analytical applications .

Colorimetric Responses

1,2,3-Benzoxadiazole-7-carboxylic acid can be used in colorimetric responses in both physiological conditions and food additives . This method uses sharp colorimetric responses .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1,2,3-Benzoxadiazole-7-carboxylic acid is the Glutathione S-Transferases (GSTs) . GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

1,2,3-Benzoxadiazole-7-carboxylic acid interacts with GSTs in a unique way. It behaves like a suicide inhibitor for GSTs, binding to the H-site and conjugating with GSH to form a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of 1,2,3-Benzoxadiazole-7-carboxylic acid with GSTs affects the normal functioning of these enzymes, thereby influencing the detoxification pathways in which they are involved . The inhibition of GSTs can lead to an accumulation of toxic compounds in cells, potentially triggering apoptosis .

Result of Action

The result of the action of 1,2,3-Benzoxadiazole-7-carboxylic acid is the inhibition of GSTs, leading to the disruption of cellular detoxification processes. This can trigger apoptosis in tumor cells, making this compound a potential anticancer drug .

Action Environment

The action, efficacy, and stability of 1,2,3-Benzoxadiazole-7-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s fluorescence intensity . Additionally, safety data sheets suggest that the compound should be kept away from heat and sources of ignition, indicating that temperature and ignition sources could affect its stability .

Propiedades

IUPAC Name |

1,2,3-benzoxadiazole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGCLHMYYWFZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzoxadiazole-7-carboxylic acid | |

CAS RN |

1546503-21-2 |

Source

|

| Record name | 1,2,3-benzoxadiazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2445840.png)

![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)

![1-(4-fluorophenyl)-4-((4-methoxyphenoxy)methyl)-N-methyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2445852.png)

![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2445853.png)

![3-(tert-butyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2445855.png)

![N-(2,6-dimethylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2445857.png)